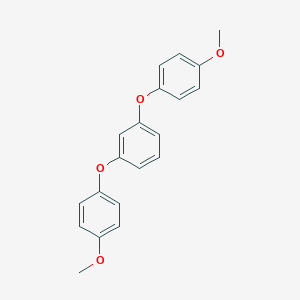

1,3-Bis(4-methoxyphenoxy)benzene

Description

Properties

IUPAC Name |

1,3-bis(4-methoxyphenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-21-15-6-10-17(11-7-15)23-19-4-3-5-20(14-19)24-18-12-8-16(22-2)9-13-18/h3-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFYVNCRQIHDCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348025 | |

| Record name | 1,3-Bis(4-methoxyphenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13118-91-7 | |

| Record name | 1,3-Bis(4-methoxyphenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of 1,3-bis(4-methoxyphenoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-bis(4-methoxyphenoxy)benzene is an aromatic ether belonging to the class of diaryl ethers. This scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and physical properties exhibited by its derivatives. Diaryl ethers are prevalent in natural products and have been utilized in the development of various therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs. This technical guide provides a comprehensive overview of the known physical and chemical properties of 1,3-bis(4-methoxyphenoxy)benzene, representative experimental protocols for its synthesis and characterization, and a discussion of the potential applications of the broader diaryl ether class in drug discovery.

Core Physical and Chemical Properties

The fundamental physicochemical characteristics of 1,3-bis(4-methoxyphenoxy)benzene are summarized in the table below. These properties are essential for its handling, characterization, and application in various experimental settings.

| Property | Value | Source |

| CAS Number | 13118-91-7 | ChemicalBook |

| Molecular Formula | C₂₀H₁₈O₄ | SpectraBase[1] |

| Molecular Weight | 322.36 g/mol | SpectraBase[1] |

| Appearance | White to light yellow powder or crystal | ChemicalBook |

| Melting Point | 84 °C | ChemicalBook |

| Boiling Point (Predicted) | 443.6 ± 40.0 °C | ChemicalBook |

| Density (Predicted) | 1.156 ± 0.06 g/cm³ | ChemicalBook |

| Solubility | Slightly soluble in methanol | ChemicalBook |

Experimental Protocols

Due to the limited availability of specific experimental procedures for 1,3-bis(4-methoxyphenoxy)benzene in the public domain, the following protocols are representative methodologies for the synthesis and characterization of diaryl ethers. These can be adapted by researchers for the specific preparation and analysis of the target compound.

Synthesis: Ullmann Condensation

The Ullmann condensation is a classical and widely used method for the synthesis of diaryl ethers, involving a copper-catalyzed reaction between a phenol and an aryl halide.

Reaction Scheme:

Caption: General Ullmann condensation for diaryl ether synthesis.

Detailed Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve resorcinol (1 equivalent) and an excess of a 4-methoxyphenyl halide (e.g., 4-iodoanisole or 4-bromoanisole, 2.2 equivalents) in a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or pyridine.

-

Addition of Base and Catalyst: Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents), to the mixture. This is followed by the addition of a catalytic amount of a copper(I) salt, for instance, copper(I) iodide (CuI, 0.1 equivalents).

-

Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 120 to 160 °C and stirred vigorously for 12 to 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is then poured into water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 1,3-bis(4-methoxyphenoxy)benzene.

Characterization Protocols

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules.

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrument Parameters: Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer.

-

Expected Signals: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the central benzene ring and the two 4-methoxyphenoxy groups, as well as a singlet for the methoxy protons.

¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of CDCl₃) is typically required.

-

Instrument Parameters: The spectrum is recorded on the same NMR spectrometer, operating at the corresponding carbon frequency (e.g., 100 or 125 MHz), with proton decoupling.

-

Expected Signals: The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the methoxy carbons and the various aromatic carbons.

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

-

Sample Preparation: The spectrum can be obtained from a solid sample using the KBr pellet method or as a thin film from a solution evaporated on a salt plate.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Expected Absorptions: Characteristic peaks for the C-O-C ether linkages (around 1250-1000 cm⁻¹), aromatic C=C stretching vibrations (around 1600-1450 cm⁻¹), and aromatic C-H stretching (above 3000 cm⁻¹) are anticipated.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Ionization Method: Electron ionization (EI) or electrospray ionization (ESI) can be used.

-

Analysis: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Caption: A logical workflow for the synthesis and characterization of 1,3-bis(4-methoxyphenoxy)benzene.

Relevance in Drug Development

While there is no specific information available in the public domain regarding the biological activity or drug development applications of 1,3-bis(4-methoxyphenoxy)benzene, the diaryl ether scaffold is a well-established privileged structure in medicinal chemistry.

The Diaryl Ether Scaffold in Medicinal Chemistry

The diaryl ether linkage provides a unique combination of structural rigidity and conformational flexibility, which is advantageous for binding to biological targets. This structural motif is present in a wide array of natural products and synthetic compounds with diverse pharmacological activities.

Established Biological Activities of Diaryl Ether Derivatives:

-

Anticancer Activity: Many diaryl ether-containing compounds have demonstrated potent anticancer properties by targeting various signaling pathways involved in cell proliferation, survival, and metastasis.

-

Anti-inflammatory Effects: The diaryl ether scaffold is found in several non-steroidal anti-inflammatory drugs (NSAIDs) and other compounds that modulate inflammatory responses.

-

Antimicrobial Properties: A number of diaryl ether derivatives have shown significant activity against a broad spectrum of bacteria and fungi.

-

Antiviral Activity: This structural class has also been explored for the development of antiviral agents.

Given the prevalence of the diaryl ether moiety in bioactive molecules, 1,3-bis(4-methoxyphenoxy)benzene represents a valuable starting point or intermediate for the synthesis of novel compounds with potential therapeutic applications. Further research, including biological screening and structure-activity relationship (SAR) studies, would be necessary to elucidate its specific pharmacological profile.

Caption: A conceptual pathway for the exploration of 1,3-bis(4-methoxyphenoxy)benzene in drug discovery.

Conclusion

References

An In-depth Technical Guide to the Synthesis of 1,3-Bis(4-methoxyphenoxy)benzene

Introduction: The Significance of the Diaryl Ether Moiety

The 1,3-bis(4-methoxyphenoxy)benzene scaffold represents a core structural motif in a variety of advanced materials and biologically active molecules. As a diaryl ether, it possesses a unique combination of thermal stability, conformational flexibility, and electronic properties. These characteristics make it a valuable building block in polymer chemistry, particularly for high-performance polymers that require resilience in extreme environments. Furthermore, the diaryl ether linkage is a prevalent feature in numerous pharmaceutical compounds, underscoring the importance of robust and efficient synthetic routes to this class of molecules. This guide provides a detailed exploration of the primary synthesis pathways to 1,3-bis(4-methoxyphenoxy)benzene, offering insights into the underlying chemical principles and providing actionable experimental protocols for researchers and professionals in drug development and materials science.

Strategic Approaches to Diaryl Ether Bond Formation

The synthesis of 1,3-bis(4-methoxyphenoxy)benzene hinges on the formation of two ether linkages between a central resorcinol (1,3-dihydroxybenzene) core and two 4-methoxyphenyl units. The key challenge lies in achieving this double etherification efficiently and with high purity. Two principal transition metal-catalyzed cross-coupling reactions have emerged as the methods of choice for this transformation: the Ullmann condensation and the Buchwald-Hartwig C-O coupling.

The Ullmann Condensation: A Classic Approach

The Ullmann condensation is a long-established, copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether.[1][2] In the context of synthesizing 1,3-bis(4-methoxyphenoxy)benzene, this involves the reaction of resorcinol with a 4-alkoxy-substituted aryl halide.

Mechanism and Rationale: The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. A copper(I) catalyst reacts with the phenoxide to form a copper(I) phenoxide species. Oxidative addition of the aryl halide to this intermediate generates a Cu(III) complex, from which reductive elimination occurs to yield the diaryl ether and regenerate the Cu(I) catalyst. Traditional Ullmann conditions often require high temperatures (frequently exceeding 150-200°C) and polar aprotic solvents like DMF or DMSO.[3] The choice of a copper catalyst is historically significant and often more cost-effective than palladium-based alternatives.

dot

Caption: Ullmann Condensation for 1,3-Bis(4-methoxyphenoxy)benzene.

The Buchwald-Hartwig C-O Coupling: A Modern Alternative

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been successfully adapted for the synthesis of diaryl ethers, offering a milder and often more versatile alternative to the Ullmann condensation.[1] This reaction typically involves the coupling of an aryl halide or triflate with a phenol in the presence of a palladium catalyst, a phosphine ligand, and a base.

Mechanism and Rationale: The catalytic cycle of the Buchwald-Hartwig C-O coupling is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the phenoxide. Subsequent reductive elimination from the resulting Pd(II) intermediate furnishes the diaryl ether and regenerates the active Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination step and preventing undesirable side reactions. This methodology often proceeds under milder conditions (80-120°C) and exhibits a broader substrate scope and functional group tolerance compared to the classical Ullmann reaction.

dot

Caption: Buchwald-Hartwig C-O Coupling for Diaryl Ether Synthesis.

Comparative Analysis of Synthesis Pathways

The choice between the Ullmann condensation and the Buchwald-Hartwig C-O coupling for the synthesis of 1,3-bis(4-methoxyphenoxy)benzene depends on several factors, including cost, desired reaction conditions, and the nature of the starting materials.

| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |

| Catalyst | Copper (Cu) | Palladium (Pd) |

| Typical Ligands | Simple diamines, amino acids, or none | Bulky, electron-rich phosphines |

| Reaction Temperature | High (often >150°C) | Milder (often 80-120°C) |

| Base | Strong inorganic bases (e.g., K₂CO₃, K₃PO₄) | Strong, non-nucleophilic bases (e.g., Cs₂CO₃, NaOtBu) |

| Solvent | High-boiling polar solvents (e.g., DMF, DMSO) | Aprotic solvents (e.g., toluene, dioxane) |

| Substrate Scope | Traditionally favored for electron-poor aryl halides | Broad scope, including electron-rich and -neutral aryl halides |

| Cost | Generally lower (copper is more abundant) | Higher (palladium and specialized ligands) |

Experimental Protocols

The following protocols are based on established methodologies for Ullmann-type diaryl ether synthesis and are adapted for the specific preparation of 1,3-bis(4-methoxyphenoxy)benzene.

Protocol 1: Ullmann Condensation of Resorcinol with 4-Iodoanisole

This protocol is based on a general procedure for the copper-catalyzed coupling of phenols with aryl iodides.[4]

Materials:

-

Resorcinol (1,3-dihydroxybenzene)

-

4-Iodoanisole

-

Copper(I) iodide (CuI)

-

N,N'-Dimethylglycine (DMG)

-

Potassium phosphate (K₃PO₄)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add resorcinol (1.0 mmol), 4-iodoanisole (2.2 mmol), CuI (0.2 mmol), N,N'-dimethylglycine (0.2 mmol), and K₃PO₄ (4.0 mmol).

-

Add anhydrous DMSO (5 mL) to the Schlenk tube.

-

Seal the tube and stir the reaction mixture at 120°C for 24 hours.

-

After cooling to room temperature, quench the reaction by adding deionized water (20 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 1,3-bis(4-methoxyphenoxy)benzene.

Characterization of 1,3-Bis(4-methoxyphenoxy)benzene

The identity and purity of the synthesized 1,3-bis(4-methoxyphenoxy)benzene can be confirmed by various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the resorcinol and anisole moieties, as well as a singlet for the methoxy group protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the different carbon environments within the molecule.[5]

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the product and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

-

Melting Point: The melting point of the purified product should be sharp and consistent with literature values.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or no conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Low reaction temperature or time | - Use fresh, high-purity catalyst and reagents.- Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.- Increase the reaction temperature or prolong the reaction time. |

| Formation of side products | - Homocoupling of the aryl halide- Incomplete reaction | - Optimize the catalyst-to-ligand ratio.- Ensure complete conversion by monitoring the reaction with TLC or GC-MS. |

| Difficult purification | - Co-elution of starting materials or byproducts | - Optimize the eluent system for column chromatography.- Consider recrystallization as an additional purification step. |

Conclusion

The synthesis of 1,3-bis(4-methoxyphenoxy)benzene can be effectively achieved through well-established cross-coupling methodologies, primarily the Ullmann condensation and the Buchwald-Hartwig C-O coupling. The choice of method will depend on the specific requirements of the synthesis, including cost, scale, and available equipment. The provided protocol for the Ullmann condensation offers a reliable starting point for the laboratory-scale preparation of this valuable diaryl ether. Careful execution of the experimental procedure and thorough characterization of the final product are essential for ensuring high purity and validating the success of the synthesis.

References

An In-depth Technical Guide to 1,3-Bis(4-methoxyphenoxy)benzene: Safety and Handling for Research Professionals

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling protocols, and physical and chemical properties for 1,3-Bis(4-methoxyphenoxy)benzene (CAS No. 13118-91-7). The information is intended to support its safe use in a laboratory research and development environment.

Chemical Identification and Properties

1,3-Bis(4-methoxyphenoxy)benzene is a diaryl ether compound. Its key identifiers and physicochemical properties are summarized below for easy reference.

| Property | Value |

| Chemical Name | 1,3-Bis(4-methoxyphenoxy)benzene |

| Synonyms | m-Bis(p-methoxyphenoxy)benzene |

| CAS Number | 13118-91-7 |

| Molecular Formula | C₂₀H₁₈O₄ |

| Molecular Weight | 322.36 g/mol |

| Appearance | White to light yellow powder or crystal |

| Melting Point | 83.0 to 86.0 °C |

| Boiling Point | 443.6 ± 40.0 °C at 760 mmHg |

| Density | 1.2 ± 0.1 g/cm³ |

| Purity | >98.0% (GC) |

| Solubility | Slightly soluble in methanol. |

Safety and Hazard Information

According to the Safety Data Sheet (SDS) provided by suppliers like TCI Chemicals, 1,3-Bis(4-methoxyphenoxy)benzene is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008.[1] Consequently, it does not require hazard pictograms, signal words, or specific hazard and precautionary statements on its labeling.[1]

Toxicological Profile: No specific toxicological data, such as LD50 or LC50 values, are readily available for this compound. This is common for research chemicals that have not undergone extensive toxicological evaluation. However, the lack of classification as a hazardous substance suggests a low acute toxicity profile. As with all chemicals, it should be handled with care, assuming unknown long-term effects.

Ecological Information: There is no specific data available on the ecological impact of this compound.[1] It is advised to prevent its release into the environment.

Safe Handling and Experimental Protocols

Adherence to standard laboratory safety protocols is essential when handling 1,3-Bis(4-methoxyphenoxy)benzene. The following procedures are based on general best practices for handling solid, non-hazardous chemicals in a research setting.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before starting any new experimental procedure. The following PPE is recommended as a minimum standard:

-

Eye Protection: Safety glasses with side shields or safety goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A standard laboratory coat.

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring the solid, the use of a chemical fume hood is recommended to prevent dispersion.[1]

General Handling Protocol

-

Preparation: Before handling, ensure that the work area is clean and uncluttered. Read the Safety Data Sheet and have all necessary PPE and spill control materials readily available.

-

Weighing and Transfer:

-

Perform weighing and transfer operations in a designated area, preferably within a fume hood or on a bench with local exhaust ventilation to minimize dust inhalation.

-

Use appropriate tools (spatulas, weighing paper) to handle the solid.

-

Avoid creating dust clouds.

-

-

In Solution:

-

When dissolving the solid, add it slowly to the solvent to avoid splashing.

-

If heating is required, use a controlled heating source such as a heating mantle or a water bath.

-

-

Post-Handling:

-

After handling, wash hands and any exposed skin thoroughly with soap and water.[1]

-

Clean all equipment and the work area to remove any residual chemical.

-

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

Spill and Leak Procedures

-

In case of a spill, wear appropriate PPE.

-

For a solid spill, carefully sweep or scoop up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1]

-

Clean the spill area with a suitable solvent and then with soap and water.

First Aid Measures

-

Inhalation: If dust is inhaled, move the person to fresh air. If they feel unwell, seek medical attention.[1]

-

Skin Contact: Remove contaminated clothing and rinse the affected skin with plenty of water. If irritation occurs, seek medical advice.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. If eye irritation persists, get medical attention.[1]

-

Ingestion: Rinse mouth with water. Seek medical advice if you feel unwell.[1]

Waste Disposal

As a non-hazardous chemical, disposal procedures are generally less stringent than for hazardous waste. However, local regulations must always be followed.

General Disposal Protocol:

-

Collection: Collect waste 1,3-Bis(4-methoxyphenoxy)benzene and any materials contaminated with it (e.g., weighing paper, gloves) in a designated, sealed, and clearly labeled waste container.

-

Disposal Route:

-

For solid waste, it may be permissible to dispose of it in the regular trash, provided it is securely contained and local regulations allow for the disposal of non-hazardous chemical waste in this manner.

-

Do not dispose of the chemical down the drain or in a way that could contaminate the environment.

-

Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on non-hazardous chemical waste disposal.

-

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of 1,3-Bis(4-methoxyphenoxy)benzene from receipt to disposal.

Caption: Safe handling workflow for 1,3-Bis(4-methoxyphenoxy)benzene.

References

In-Depth Technical Guide to the Solubility Profile of 1,3-bis(4-methoxyphenoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of 1,3-bis(4-methoxyphenoxy)benzene (CAS No. 13118-91-7). Due to the limited availability of comprehensive, publicly accessible quantitative solubility data for this compound, this document provides the known qualitative solubility information. Furthermore, it offers a detailed, standardized experimental protocol for researchers to determine the thermodynamic equilibrium solubility in various solvents using the highly regarded Saturation Shake-Flask (SSF) method. This guide is intended to be a practical resource for scientists and professionals in drug development and chemical research, enabling them to generate the precise solubility data required for their specific applications.

Introduction

1,3-bis(4-methoxyphenoxy)benzene is a chemical compound with the molecular formula C₂₀H₁₈O₄. A thorough understanding of a compound's solubility is fundamental in numerous scientific and industrial applications, including chemical synthesis, formulation development, and biological screening. Accurate solubility data is critical for predicting bioavailability, designing purification processes, and ensuring the success of in vitro and in vivo studies. This guide consolidates the available solubility information for 1,3-bis(4-methoxyphenoxy)benzene and provides a robust methodology for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of 1,3-bis(4-methoxyphenoxy)benzene is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₈O₄ | ChemicalBook[1] |

| Molecular Weight | 322.35 g/mol | ChemicalBook[1] |

| Melting Point | 84 °C | ChemicalBook[1] |

| Boiling Point (Predicted) | 443.6 ± 40.0 °C | ChemicalBook[1] |

| Density (Predicted) | 1.156 ± 0.06 g/cm³ | ChemicalBook[1] |

| Appearance | White to Light yellow powder to crystal | ChemicalBook[1] |

Solubility Profile of 1,3-bis(4-methoxyphenoxy)benzene

Currently, there is limited quantitative data on the solubility of 1,3-bis(4-methoxyphenoxy)benzene in a wide range of organic solvents. The available qualitative information is summarized in the table below.

| Solvent | Temperature | Solubility | Source |

| Methanol | Not Specified | Slightly Soluble | ChemicalBook[1] |

Given the scarcity of comprehensive data, it is recommended that researchers experimentally determine the solubility of 1,3-bis(4-methoxyphenoxy)benzene in solvents relevant to their specific research or application. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Solubility Determination: Saturation Shake-Flask (SSF) Method

The Saturation Shake-Flask (SSF) method is a widely recognized and accepted technique for determining the thermodynamic equilibrium solubility of a compound.[2][3][4] It is valued for its accuracy in establishing a true equilibrium between the dissolved and undissolved solute.

Materials and Equipment

-

1,3-bis(4-methoxyphenoxy)benzene (solid)

-

Solvent of interest (e.g., water, ethanol, DMSO, etc.)

-

Analytical balance

-

Glass vials or flasks with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

-

Volumetric flasks and pipettes

Experimental Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid 1,3-bis(4-methoxyphenoxy)benzene to a glass vial or flask. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A typical equilibration time is 24 to 72 hours.[2] The exact time may need to be determined empirically for novel compounds.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot using a syringe filter to remove any remaining microscopic particles. Adsorption of the compound to the filter should be assessed and minimized.

-

Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of 1,3-bis(4-methoxyphenoxy)benzene.

-

Prepare a calibration curve using standard solutions of known concentrations of 1,3-bis(4-methoxyphenoxy)benzene in the same solvent.

-

Calculate the solubility of the compound in the solvent from the measured concentration of the saturated solution and the dilution factor.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the Saturation Shake-Flask method for determining the solubility of 1,3-bis(4-methoxyphenoxy)benzene.

Caption: Workflow for Solubility Determination using the Saturation Shake-Flask Method.

Conclusion

While the currently available data on the solubility of 1,3-bis(4-methoxyphenoxy)benzene is limited, this technical guide provides researchers with the necessary tools to generate this critical information. The detailed Saturation Shake-Flask protocol is a robust and reliable method for obtaining accurate thermodynamic solubility data. By following the outlined procedures, scientists and drug development professionals can determine the solubility profile of 1,3-bis(4-methoxyphenoxy)benzene in various solvents, which is essential for advancing research and development efforts involving this compound.

References

An In-depth Technical Guide on the Thermal Stability of 1,3-bis(4-methoxyphenoxy)benzene

Introduction

1,3-bis(4-methoxyphenoxy)benzene is a diaryl ether, a class of compounds known for their high thermal and oxidative stability. This property makes them suitable for applications in high-performance polymers, heat transfer fluids, and as intermediates in organic synthesis. Understanding the thermal stability of this molecule is crucial for defining its processing parameters, service life, and potential degradation pathways in various applications. The primary techniques for evaluating thermal stability are thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Predicted Thermal Stability and Data

Based on the analysis of the analogous compound 1,3-bis(4-aminophenoxy)benzene (TPER), the thermal properties of 1,3-bis(4-methoxyphenoxy)benzene are expected to be significant. The ether linkages are generally the most thermally labile points in such molecules. The presence of methoxy groups may influence the decomposition pathway. Research on other methoxy-substituted diaryl ethers suggests that these functionalities can destabilize the ether linkages, potentially lowering the decomposition temperature compared to unsubstituted analogs.

The following table summarizes the type of quantitative data that would be obtained from TGA and DSC analysis, using the data for TPER as a structural model.

| Parameter | Analytical Method | Typical Value (for TPER analog) | Description |

| Melting Point (Tm) | DSC | ~115-120 °C | Temperature at which the material transitions from a solid to a liquid state. |

| Glass Transition Temperature (Tg) | DSC | Not typically observed for small molecules | Temperature at which an amorphous solid transitions from a glassy to a rubbery state. |

| Onset Decomposition Temperature (T_onset) | TGA | > 450 °C | The temperature at which significant weight loss begins. |

| Temperature at 5% Weight Loss (T_d5) | TGA | ~480 °C | A common metric for thermal stability, indicating the temperature at which 5% of the material has decomposed. |

| Temperature of Maximum Decomposition Rate (T_max) | TGA/DTG | > 500 °C | The temperature at which the rate of weight loss is highest, identified by the peak in the derivative thermogravimetry (DTG) curve. |

| Residual Mass @ 800 °C | TGA | Variable | The percentage of mass remaining at a high temperature, indicating the formation of char. |

Experimental Protocols

Detailed methodologies for conducting TGA and DSC analyses are crucial for obtaining reproducible and accurate data.

3.1 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation:

-

Ensure the sample is a homogenous, fine powder to promote uniform heating.

-

Accurately weigh 5-10 mg of the sample into a clean, inert crucible (e.g., alumina or platinum).[1]

-

Distribute the sample evenly across the bottom of the crucible.

-

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[2]

-

Temperature Program:

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, temperatures at specific weight loss percentages, and the residual mass. The first derivative of the TGA curve (DTG) is used to identify the temperature of the maximum decomposition rate.

3.2 Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to determine thermal transitions such as melting, crystallization, and glass transitions.[4]

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the powdered sample into a clean aluminum DSC pan.

-

Hermetically seal the pan to prevent volatilization.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

Experimental Conditions:

-

Atmosphere: Inert nitrogen atmosphere with a constant flow rate.

-

Temperature Program:

-

Typically, a heat-cool-heat cycle is employed to erase the thermal history of the material.

-

Equilibrate at a starting temperature (e.g., 25 °C).

-

Ramp up to a temperature above the expected melting point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min).

-

Cool down to the starting temperature at a controlled rate.

-

A second heating ramp is then performed to obtain the final data.

-

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (melting) and exothermic peaks (crystallization, decomposition). The peak area is used to calculate the enthalpy of the transition.

Signaling Pathways and Degradation Mechanisms

The thermal decomposition of diaryl ethers is complex. The primary degradation pathway is expected to involve the homolytic cleavage of the C-O ether bonds, which are the weakest bonds in the molecule. This cleavage would result in the formation of aryl radicals. These highly reactive radicals can then undergo various secondary reactions, such as hydrogen abstraction, recombination, and fragmentation, leading to a variety of smaller volatile molecules and a stable char residue at high temperatures.

The presence of methoxy substituents may introduce additional reaction pathways, such as the cleavage of the O-CH3 bond or reactions involving the methoxy group that could influence the overall stability and the composition of the degradation products.

Visualizations

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates the logical workflow for assessing the thermal stability of a compound like 1,3-bis(4-methoxyphenoxy)benzene.

Caption: Workflow for Thermal Stability Analysis.

Proposed Thermal Degradation Pathway

The following diagram illustrates a simplified, hypothetical degradation pathway for a generic diaryl ether.

Caption: Simplified Diaryl Ether Degradation Pathway.

References

Unveiling the Bio-Potential of 1,3-bis(4-methoxyphenoxy)benzene: A Methodological Guide for Preclinical Investigation

Abstract

The diaryl ether scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antioxidant, antimicrobial, anti-inflammatory, and antiviral properties.[1] This technical guide focuses on a specific, yet under-investigated, member of this class: 1,3-bis(4-methoxyphenoxy)benzene. While direct biological data for this compound is scarce in publicly available literature, its structural motifs—specifically the diaryl ether linkage and methoxy substitutions—suggest a high potential for bioactivity. This document serves as an in-depth methodological roadmap for researchers, scientists, and drug development professionals to systematically investigate the potential therapeutic applications of 1,3-bis(4-methoxyphenoxy)benzene. We will detail a robust synthesis protocol and a comprehensive suite of preclinical assays to elucidate its bio-potential.

Introduction: The Rationale for Investigating 1,3-bis(4-methoxyphenoxy)benzene

The diaryl ether core is present in numerous natural products and synthetic compounds with established pharmacological relevance.[1] The flexibility of the ether linkage allows the two aromatic rings to adopt various conformations, enabling interaction with a diverse range of biological targets. Furthermore, the methoxy groups (-OCH3) are known to influence a molecule's pharmacokinetic and pharmacodynamic properties. They can enhance metabolic stability, improve membrane permeability, and participate in hydrogen bonding with biological macromolecules.

The specific arrangement of the phenoxy groups at the 1 and 3 positions of the central benzene ring in 1,3-bis(4-methoxyphenoxy)benzene provides a unique three-dimensional structure that warrants investigation. This guide, therefore, proposes a structured research plan to systematically evaluate its potential as a novel therapeutic agent.

Synthesis of 1,3-bis(4-methoxyphenoxy)benzene

A reliable and scalable synthesis is the foundational step for any preclinical investigation. The Ullmann condensation and the Chan-Lam coupling are two of the most effective methods for the formation of diaryl ethers.[2][3][4][5] Below is a proposed protocol based on the Chan-Lam coupling reaction, which often proceeds under milder conditions than the traditional Ullmann condensation.

Proposed Synthesis via Chan-Lam Coupling

Reaction: Resorcinol with 4-methoxyphenylboronic acid.

Diagram of Synthesis Workflow:

Caption: Chan-Lam coupling workflow for the synthesis of 1,3-bis(4-methoxyphenoxy)benzene.

Step-by-Step Protocol:

-

To a round-bottom flask, add resorcinol (1.0 eq.), 4-methoxyphenylboronic acid (2.2 eq.), and copper(II) acetate (1.5 eq.).

-

Add dichloromethane (DCM) as the solvent, followed by pyridine (4.0 eq.) as the base.

-

Stir the reaction mixture vigorously at room temperature, open to the air, for 48-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1,3-bis(4-methoxyphenoxy)benzene.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Investigation of Potential Biological Activities

The following sections outline a series of proposed experimental investigations to screen for the primary biological activities associated with the diaryl ether scaffold.

Anticancer Activity

Numerous diaryl ether derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and the induction of apoptosis.[1][6]

Experimental Workflow for Anticancer Screening:

Caption: A streamlined workflow for evaluating the anticancer potential of 1,3-bis(4-methoxyphenoxy)benzene.

Detailed Protocols:

-

MTT Assay for Cytotoxicity:

-

Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HepG2 for liver cancer) in 96-well plates.

-

After 24 hours, treat the cells with various concentrations of 1,3-bis(4-methoxyphenoxy)benzene for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.

-

Calculate the half-maximal inhibitory concentration (IC50) values.

-

-

Colony Formation Assay:

-

Seed a low density of cancer cells in 6-well plates.

-

Treat with sub-lethal concentrations of the compound for 24 hours.

-

Replace the medium and allow the cells to grow for 10-14 days until visible colonies form.

-

Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies.

-

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).

-

Analyze the cell population by flow cytometry to quantify early and late apoptotic cells.

-

Expected Outcomes: Significant reduction in cell viability, inhibition of colony formation, and induction of apoptosis would indicate potential anticancer activity.

Antioxidant Activity

The presence of methoxy-substituted phenolic rings suggests that 1,3-bis(4-methoxyphenoxy)benzene may possess antioxidant properties by acting as a free radical scavenger.

Table 1: In Vitro Antioxidant Assays

| Assay | Principle | Measurement |

| DPPH Radical Scavenging Assay | Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical. | Decrease in absorbance at 517 nm. |

| ABTS Radical Cation Scavenging Assay | Measures the ability of the compound to scavenge the pre-formed ABTS radical cation. | Decrease in absorbance at 734 nm. |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of the compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form. | Formation of a blue-colored complex measured at 593 nm.[7] |

Detailed Protocol for DPPH Assay:

-

Prepare a stock solution of 1,3-bis(4-methoxyphenoxy)benzene in methanol.

-

In a 96-well plate, add various concentrations of the compound to a methanolic solution of DPPH.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm. Ascorbic acid can be used as a positive control.

-

Calculate the percentage of radical scavenging activity.

Antimicrobial Activity

Diaryl ethers have been reported to exhibit activity against a range of microbial pathogens.[1]

Experimental Workflow for Antimicrobial Screening:

Caption: Workflow for assessing the antimicrobial activity of 1,3-bis(4-methoxyphenoxy)benzene.

Detailed Protocol for Broth Microdilution Assay:

-

In a 96-well plate, prepare two-fold serial dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Incubate the plate at 37°C for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth.

-

To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells showing no growth onto agar plates. The MBC is the lowest concentration that results in no growth on the subculture plates.

Anti-inflammatory Activity

The anti-inflammatory potential of diaryl ethers is another area of interest.[1]

Key In Vitro Assays:

-

Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages:

-

Culture macrophage cells (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) in the presence of varying concentrations of the test compound.

-

After 24 hours, measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

A reduction in nitrite levels indicates inhibition of NO production.

-

-

Cyclooxygenase (COX) Inhibition Assay:

-

Utilize commercially available COX-1 and COX-2 inhibitor screening kits.

-

These assays typically measure the production of prostaglandins from arachidonic acid.

-

Assess the ability of the compound to selectively inhibit COX-2 over COX-1, which is a desirable trait for anti-inflammatory drugs.

-

Antiviral Activity

Certain diaryl ethers have shown promise as antiviral agents.[1]

Screening for Antiviral Activity:

-

Cytopathic Effect (CPE) Reduction Assay:

-

Grow a monolayer of host cells (e.g., Vero cells) in a 96-well plate.

-

Infect the cells with a specific virus (e.g., influenza virus, herpes simplex virus) in the presence of different concentrations of the compound.

-

Incubate the plate until CPE is observed in the virus control wells.

-

Assess cell viability using a dye such as neutral red.[8]

-

An increase in cell viability compared to the virus control indicates antiviral activity.

-

-

Plaque Reduction Assay:

-

Infect a confluent monolayer of host cells with a known amount of virus.

-

Overlay the cells with a semi-solid medium containing various concentrations of the compound.

-

After incubation, stain the cells to visualize and count the plaques (zones of cell death).

-

A reduction in the number and size of plaques indicates antiviral activity.

-

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the initial preclinical evaluation of 1,3-bis(4-methoxyphenoxy)benzene. The proposed synthesis and screening methodologies are based on established protocols and the known biological activities of the broader diaryl ether class of compounds. Positive results in any of these assays would warrant further investigation, including in vivo studies in relevant animal models and detailed mechanism of action studies. The unique structural features of 1,3-bis(4-methoxyphenoxy)benzene make it a compelling candidate for drug discovery, and the systematic approach outlined here will be instrumental in unlocking its potential therapeutic value.

References

- 1. mdpi.com [mdpi.com]

- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 3. Chan-Lam Coupling [organic-chemistry.org]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. Diaryl ether derivatives as anticancer agents – a review - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

The Methoxy Group: A Potent Electron-Donating Influencer in Aromatic Ethers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The methoxy group (-OCH₃) is a cornerstone functional group in organic chemistry, particularly in the realm of aromatic compounds. Its profound electron-donating capabilities significantly influence the reactivity and regioselectivity of aromatic ethers in a multitude of chemical transformations, most notably electrophilic aromatic substitution (EAS). This technical guide provides a comprehensive exploration of the dual electronic effects of the methoxy group—inductive and resonance—supported by quantitative data, detailed experimental protocols for their characterization, and visual representations of the underlying chemical principles. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who leverage the unique properties of aromatic ethers in their work.

The Dichotomy of Electronic Effects: Induction vs. Resonance

The electronic influence of the methoxy group on an aromatic ring is a classic example of the interplay between two fundamental effects: the inductive effect (-I) and the resonance effect (+R or +M).

-

Inductive Effect (-I): The oxygen atom in the methoxy group is more electronegative than the carbon atom of the aromatic ring to which it is attached. This difference in electronegativity results in the withdrawal of electron density from the ring through the sigma (σ) bond.[1] This inductive effect, when considered in isolation, would deactivate the aromatic ring towards electrophilic attack.

-

Resonance Effect (+R): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance.[1][2] This donation of electron density increases the overall electron density of the ring, particularly at the ortho and para positions.[2][3] This resonance effect is a powerful activating force for electrophilic aromatic substitution.

Crucially, the resonance effect of the methoxy group is significantly stronger than its inductive effect.[1] The net result is that the methoxy group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions.[4][5][6]

Visualizing the Electron-Donating Effects

The delocalization of the oxygen's lone pair and its consequences can be visualized through resonance structures and the mechanism of electrophilic aromatic substitution.

Quantitative Analysis of the Methoxy Group's Electronic Effects

The electronic effects of substituents are quantitatively described by Hammett constants (σ). These constants are derived from the ionization of substituted benzoic acids.[7][8][9] An electron-withdrawing group will have a positive σ value, while an electron-donating group will have a negative σ value.[7]

The methoxy group exhibits a fascinating dichotomy in its Hammett constants, which underscores its dual electronic nature:

| Substituent | σ_meta (σ_m) | σ_para (σ_p) |

| -OCH₃ | +0.12[1] | -0.27[1] |

-

σ_meta (+0.12): At the meta position, the resonance effect of the methoxy group is not operative. Thus, the positive value of σ_m reflects the electron-withdrawing inductive effect of the oxygen atom.[1]

-

σ_para (-0.27): At the para position, both inductive and resonance effects are at play. The negative value of σ_p clearly demonstrates that the strong electron-donating resonance effect dominates over the weaker electron-withdrawing inductive effect.[1]

This quantitative data corroborates the understanding that the methoxy group is electron-donating overall, particularly at the para (and by extension, ortho) position.

Impact on Reactivity in Electrophilic Aromatic Substitution

The net electron-donating character of the methoxy group has a profound impact on the rate of electrophilic aromatic substitution (EAS) reactions. Aromatic ethers like anisole are significantly more reactive than benzene.

| Reaction | Substrate | Relative Rate (approx.) |

| Bromination | Benzene | 1 |

| Anisole | Very Fast (e.g., 9 seconds to completion in one study)[5][10] | |

| Nitration | Benzene | 1 |

| Anisole | ~10⁴ | |

| Friedel-Crafts Acylation | Benzene | 1 |

| Anisole | Significantly Faster[11] |

The methoxy group activates the aromatic ring to such an extent that reactions that are sluggish with benzene proceed rapidly with anisole, often under milder conditions.[10] For instance, the bromination of anisole is so fast that it can be difficult to control and may lead to polysubstitution.[12]

Experimental Protocols for Characterizing Electronic Effects

The following are detailed methodologies for key experiments used to quantify and observe the electron-donating effects of the methoxy group.

Determination of Hammett Constants via pKa Measurement of Substituted Benzoic Acids

This protocol outlines the determination of the Hammett constant for the para-methoxy group by measuring the pKa of p-methoxybenzoic acid and comparing it to benzoic acid.

Materials:

-

Benzoic acid

-

p-Methoxybenzoic acid

-

Standardized ~0.1 M NaOH solution

-

50% (v/v) ethanol/water solvent

-

pH meter and electrode

-

Buret, beakers, magnetic stirrer, and stir bars

Procedure:

-

Solution Preparation: Accurately weigh approximately 0.1 mmol of benzoic acid and dissolve it in 50 mL of 50% ethanol/water in a beaker. Repeat this process for p-methoxybenzoic acid in a separate beaker.

-

Titration Setup: Calibrate the pH meter according to the manufacturer's instructions. Place the beaker containing the benzoic acid solution on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution.

-

Titration: Record the initial pH. Add the standardized NaOH solution from the buret in small increments (e.g., 0.5 mL), recording the pH after each addition. Continue the titration past the equivalence point.

-

Repeat: Repeat the titration procedure for the p-methoxybenzoic acid solution.

-

Data Analysis: Plot the pH versus the volume of NaOH added for each acid. Determine the equivalence point for each titration. The pKa is the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).

-

Calculation: Calculate the Hammett constant (σ_p) using the formula: σ_p = pKa (benzoic acid) - pKa (p-methoxybenzoic acid).

Competitive Bromination of Anisole and Benzene

This experiment qualitatively demonstrates the activating effect of the methoxy group by reacting a mixture of anisole and benzene with a limited amount of bromine.

Materials:

-

Anisole

-

Benzene (use with extreme caution in a well-ventilated fume hood)

-

Bromine in a suitable solvent (e.g., acetic acid or dichloromethane)

-

Iron(III) bromide (FeBr₃) catalyst (optional, as anisole is highly reactive)

-

Reaction vial, magnetic stirrer, and stir bar

-

Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

-

Reaction Setup: In a reaction vial, prepare an equimolar solution of anisole and benzene in the chosen solvent.

-

Initiation: While stirring, add a solution containing a sub-stoichiometric amount of bromine (e.g., 0.5 equivalents relative to the total moles of arenes). If a catalyst is used, it should be added prior to the bromine.

-

Reaction: Allow the reaction to proceed at room temperature for a set period (e.g., 15 minutes). The disappearance of the bromine color indicates the reaction is complete.

-

Quenching: Quench the reaction by adding a solution of sodium bisulfite to consume any remaining bromine.

-

Workup: Extract the organic layer with a suitable solvent (e.g., dichloromethane), wash with water and brine, and dry over anhydrous sodium sulfate.

-

Analysis: Analyze the product mixture by GC-MS. The relative peak areas of bromobenzene and the bromoanisole isomers will indicate which substrate was more reactive. The expected result is a significantly higher proportion of bromoanisole, demonstrating the activating effect of the methoxy group.

Friedel-Crafts Acylation of Anisole

This protocol describes the acylation of anisole to form methoxyacetophenone isomers, illustrating the ortho, para-directing effect of the methoxy group.

Materials:

-

Anisole

-

Acetyl chloride or acetic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Ice bath, round-bottom flask, dropping funnel, magnetic stirrer

-

Hydrochloric acid (dilute), sodium bicarbonate solution, water, brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

¹H NMR spectrometer

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a dropping funnel. Add anhydrous aluminum chloride to the flask, followed by anhydrous dichloromethane. Cool the suspension in an ice bath.

-

Reagent Addition: Add acetyl chloride to the dropping funnel. Add the acetyl chloride dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 10°C.

-

Anisole Addition: In the dropping funnel, prepare a solution of anisole in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

-

Quenching and Workup: Carefully pour the reaction mixture over crushed ice and concentrated HCl. Separate the organic layer, and wash it sequentially with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation and Analysis: Remove the solvent using a rotary evaporator. Analyze the resulting oil by ¹H NMR spectroscopy to determine the ratio of ortho- and para-methoxyacetophenone. The predominance of the para isomer is expected due to steric hindrance at the ortho position.

Conclusion

The methoxy group's electron-donating properties are a cornerstone of its utility in organic synthesis and drug design. The dominance of its resonance effect over its inductive effect leads to a significant activation of the aromatic ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. This in-depth technical guide has provided a comprehensive overview of these effects, supported by quantitative data and detailed experimental protocols. A thorough understanding of these principles is essential for any scientist working with aromatic ethers, enabling the rational design of synthetic routes and the prediction of reaction outcomes.

References

- 1. web.viu.ca [web.viu.ca]

- 2. global.oup.com [global.oup.com]

- 3. scribd.com [scribd.com]

- 4. scribd.com [scribd.com]

- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. Hammett equation - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. alexandonian.com [alexandonian.com]

- 12. community.wvu.edu [community.wvu.edu]

Isomeric Structure Comparison of Phenoxybenzene Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparative analysis of the isomeric structures of substituted phenoxybenzene compounds. Phenoxybenzene, also known as diphenyl ether, and its derivatives are crucial building blocks in the synthesis of various pharmaceuticals, agrochemicals, and polymers. The seemingly subtle shift in the position of a substituent on the phenyl rings—ortho (o-), meta (m-), and para (p-)—can profoundly alter the physicochemical properties, biological activity, and toxicological profiles of these compounds. Understanding these isomeric differences is paramount for optimizing molecular design, predicting biological effects, and ensuring the safety and efficacy of new chemical entities.

This document summarizes key quantitative data, outlines detailed experimental protocols for isomer differentiation and synthesis, and visualizes the logical relationships and potential biological pathways associated with these isomeric structures.

Physicochemical Properties of Phenoxybenzene Isomers

The position of a substituent on the phenoxybenzene scaffold significantly influences its physical and chemical characteristics. Properties such as melting point, boiling point, and solubility are dictated by the molecule's symmetry, polarity, and the potential for intermolecular interactions like hydrogen bonding. Symmetrical para-isomers, for instance, tend to have higher melting points due to more efficient crystal lattice packing.

Below are tables summarizing the available physicochemical data for representative substituted phenoxybenzene isomers.

Table 1: Physicochemical Properties of Nitrophenoxybenzene Isomers

| Property | o-Nitrophenoxybenzene | m-Nitrophenoxybenzene | p-Nitrophenoxybenzene |

| Molecular Formula | C₁₂H₉NO₃ | C₁₂H₉NO₃ | C₁₂H₉NO₃ |

| Molecular Weight ( g/mol ) | 215.21 | 215.21 | 215.21[1] |

| Melting Point (°C) | Data not readily available | Data not readily available | 55-58 |

| Boiling Point (°C) | Data not readily available | Data not readily available | Data not readily available |

| Appearance | Data not readily available | Data not readily available | White to off-white crystalline powder |

| Solubility | Data not readily available | Data not readily available | Data not readily available |

Table 2: Physicochemical Properties of Aminophenoxybenzene Isomers

| Property | o-Aminophenoxybenzene | m-Aminophenoxybenzene | p-Aminophenoxybenzene |

| Molecular Formula | C₁₂H₁₁NO | C₁₂H₁₁NO | C₁₂H₁₁NO |

| Molecular Weight ( g/mol ) | 185.22 | 185.22 | 185.22 |

| Melting Point (°C) | Data not readily available | 108[2] | 82-85 |

| Boiling Point (°C) | Data not readily available | 479.9±30.0 (Predicted)[2] | Data not readily available |

| Appearance | Data not readily available | Light yellow to yellow solid[2] | Off-white to light brown crystalline powder |

| Solubility | Data not readily available | Data not readily available | Data not readily available |

Table 3: Physicochemical Properties of Bromophenoxybenzene Isomers

| Property | o-Bromophenoxybenzene | m-Bromophenoxybenzene | p-Bromophenoxybenzene |

| Molecular Formula | C₁₂H₉BrO | C₁₂H₉BrO | C₁₂H₉BrO |

| Molecular Weight ( g/mol ) | 249.10 | 249.10 | 249.10[3] |

| Melting Point (°C) | Data not readily available | Data not readily available | 18[4] |

| Boiling Point (°C) | Data not readily available | Data not readily available | 305[4] |

| Appearance | Data not readily available | Data not readily available | Colorless liquid |

| Solubility | Data not readily available | Data not readily available | Data not readily available |

Table 4: Physicochemical Properties of Hydroxyphenoxybenzene Isomers

| Property | o-Hydroxyphenoxybenzene | m-Hydroxyphenoxybenzene | p-Hydroxyphenoxybenzene |

| Molecular Formula | C₁₂H₁₀O₂ | C₁₂H₁₀O₂ | C₁₂H₁₀O₂ |

| Molecular Weight ( g/mol ) | 186.21 | 186.21 | 186.21 |

| Melting Point (°C) | 109-111 | 80-83 | 84-86 |

| Boiling Point (°C) | 315 | 320-322 | 320-322 |

| Appearance | Off-white to tan crystalline powder | White to off-white crystalline powder | White to light yellow crystalline powder |

| Solubility | Soluble in ethanol, ether, acetone | Soluble in ethanol, ether, acetone | Soluble in ethanol, ether, acetone |

Toxicological Profile of Phenoxybenzene Isomers

The toxicological effects of phenoxybenzene derivatives are highly dependent on the nature and position of the substituents. For example, nitro-substituted aromatic compounds often exhibit toxicity through metabolic activation to reactive intermediates that can cause methemoglobinemia.[5][6] The position of the nitro group can influence the rate and pathway of this metabolic activation. Similarly, the estrogenic activity of some phenolic compounds is known to be influenced by the position of alkyl substituents, with para-substituted phenols often showing the highest activity.[7][8]

A comparative analysis of the acute toxicity of various substituted aromatic isomers reveals that even small changes in structure can lead to significant differences in toxicity. For instance, studies on bromophenols have shown that the toxicity increases with the number of bromine atoms and is also dependent on their position.[9][10][11]

Table 5: Comparative Acute Toxicity of Substituted Phenoxybenzene Isomers

| Compound | Isomer | Test Organism | Endpoint | Value |

| Nitrophenoxybenzene | p- | Daphnia magna | Acute Toxicity | Dependent on concentration[12] |

| p- | Photobacterium phosphoreum | Acute Toxicity | Dependent on concentration[12] | |

| Aminophenoxybenzene | m- | - | Acute Oral Toxicity | Harmful if swallowed[13] |

| m- | - | Acute Dermal Toxicity | Harmful in contact with skin[13] | |

| m- | - | Acute Inhalation Toxicity | Harmful if inhaled[13] | |

| p- | - | Acute Oral Toxicity | Harmful if swallowed[14] | |

| p- | - | Acute Dermal Toxicity | Harmful in contact with skin[14] | |

| p- | - | Acute Inhalation Toxicity | Harmful if inhaled[14] | |

| Bromophenoxybenzene | o- | Rat hepatocytes | In vitro toxicity | C2H5 > CH3 ≥ CF3 > Br >> H > OCH3 >> CN (substituent effect)[15] |

Experimental Protocols

Synthesis of Phenoxybenzene Isomers

The synthesis of substituted phenoxybenzene isomers is most commonly achieved through nucleophilic aromatic substitution reactions, primarily the Williamson ether synthesis and the Ullmann condensation.

3.1.1. Williamson Ether Synthesis

This method involves the reaction of a phenoxide with a substituted aryl halide. The choice of reactants depends on the desired isomer. For example, to synthesize o-nitrophenoxybenzene, one could react o-nitrophenol with bromobenzene in the presence of a base.

-

General Protocol:

-

Deprotonation of Phenol: A substituted phenol is dissolved in a suitable solvent (e.g., DMF, DMSO) and treated with a strong base (e.g., NaH, K₂CO₃) to generate the corresponding phenoxide.

-

Nucleophilic Attack: The appropriate aryl halide is added to the reaction mixture.

-

Reaction Conditions: The mixture is typically heated to facilitate the SNAr reaction. Reaction times and temperatures will vary depending on the specific reactants.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent. The crude product is then purified by column chromatography or recrystallization.

-

3.1.2. Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction between a phenol and an aryl halide.[12] This method is particularly useful for the synthesis of diaryl ethers, including phenoxybenzene derivatives.

-

General Protocol:

-

Reactants and Catalyst: A substituted phenol, an aryl halide, a copper catalyst (e.g., CuI, Cu₂O), and a base (e.g., K₂CO₃, Cs₂CO₃) are combined in a high-boiling polar solvent (e.g., pyridine, DMF).

-

Reaction Conditions: The reaction mixture is heated at elevated temperatures, often above 150°C, for several hours.

-

Work-up and Purification: The reaction mixture is cooled, filtered to remove the copper catalyst, and the product is extracted. Purification is typically achieved by column chromatography.

-

Caption: General workflows for the synthesis of phenoxybenzene isomers.

Isomer Separation and Analysis

The separation and identification of phenoxybenzene isomers are critical steps in their synthesis and characterization. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for separating isomers, while nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are used for their structural elucidation.

3.2.1. Chromatographic Separation

-

High-Performance Liquid Chromatography (HPLC):

-

Stationary Phase: Reversed-phase columns (e.g., C18, Phenyl) are commonly used. Phenyl columns can offer enhanced selectivity for aromatic compounds through π-π interactions.

-

Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile, methanol) is typically used. Gradient elution may be necessary to achieve optimal separation of a mixture of isomers.

-

Detection: UV detection is suitable for aromatic compounds.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar or medium-polarity capillary column is generally used.

-

Temperature Program: A temperature gradient is employed to separate isomers based on their boiling points and interactions with the stationary phase.

-

Detection: Mass spectrometry provides both qualitative (mass spectrum) and quantitative data. The fragmentation patterns of the isomers in the mass spectrometer can aid in their identification.

-

Caption: Experimental workflows for the separation of phenoxybenzene isomers.

3.2.2. Spectroscopic Differentiation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The chemical shifts and splitting patterns of the aromatic protons are highly diagnostic for the substitution pattern.

-

Ortho-isomers: Typically show complex multiplets due to the proximity of the substituents.

-

Meta-isomers: Often exhibit four distinct signals in the aromatic region.

-

Para-isomers: Due to their symmetry, they usually display two doublets in the aromatic region.

-

-

¹³C NMR: The number of signals in the ¹³C NMR spectrum can indicate the symmetry of the molecule. Para-isomers will have fewer signals than their ortho and meta counterparts.

-

-

Infrared (IR) Spectroscopy:

-

The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region of the IR spectrum are characteristic of the substitution pattern on the benzene ring.

-

Ortho-disubstituted: Strong band around 750 cm⁻¹.

-

Meta-disubstituted: Two bands, one around 780 cm⁻¹ and another around 690 cm⁻¹.

-

Para-disubstituted: A strong band in the 840-810 cm⁻¹ range.

-

-

Signaling Pathways and Mechanisms of Action

The biological effects of phenoxybenzene isomers are initiated by their interaction with specific molecular targets, leading to the modulation of cellular signaling pathways. The nature and position of the substituent group determine the compound's ability to interact with these targets.

4.1. Potential Estrogenic Activity of Hydroxyphenoxybenzene Isomers

Hydroxylated aromatic compounds, including some phenols, are known to act as endocrine disruptors by interacting with the estrogen receptor (ER). The position of the hydroxyl group on the phenoxybenzene scaffold is likely to be a critical determinant of its binding affinity for the ER. Studies on other phenolic compounds have shown that para-substituted isomers often exhibit the highest estrogenic activity.[7][8]

Caption: Hypothetical estrogenic signaling pathway for p-hydroxyphenoxybenzene.

4.2. Potential Toxicity Mechanism of Nitrophenoxybenzene Isomers

Nitroaromatic compounds can exert their toxicity through metabolic activation by cytochrome P450 enzymes. This process can generate reactive nitroso and hydroxylamino intermediates, which can lead to oxidative stress and methemoglobinemia. The position of the nitro group can influence the susceptibility of the compound to metabolic activation and the nature of the resulting metabolites.

Caption: Potential metabolic activation pathway for nitrophenoxybenzene isomers.

Conclusion

The isomeric positioning of substituents on the phenoxybenzene core has a profound impact on the physicochemical properties, toxicological profiles, and potential biological activities of these compounds. This technical guide has provided a comparative framework for understanding these differences, supported by available quantitative data and established experimental methodologies. For researchers, scientists, and drug development professionals, a thorough understanding of these isomeric distinctions is essential for the rational design of new molecules with desired properties and a favorable safety profile. Further research is warranted to generate more comprehensive comparative data for a wider range of substituted phenoxybenzene isomers and to elucidate their specific mechanisms of action.

References

- 1. 1-Nitro-4-phenoxybenzene | C12H9NO3 | CID 12110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Bis(3-aminophenoxy)benzene CAS#: 10526-07-5 [m.chemicalbook.com]

- 3. Benzene, 1-bromo-4-phenoxy- (CAS 101-55-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 4-Bromophenoxybenzene CAS#: 101-55-3 [amp.chemicalbook.com]

- 5. gov.uk [gov.uk]

- 6. epa.gov [epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural features of alkylphenolic chemicals associated with estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Relationships between acute toxicities of para nitrophenol (p-NP) and nitrobenzene (NB) to Daphnia magna and Photobacterium phosphoreum: physicochemical properties and metabolites under anaerobic/aerobic sequentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1,3-Bis(3-aminophenoxy)benzene - Safety Data Sheet [chemicalbook.com]

- 14. 1,4-Bis(4-aminophenoxy)benzene | C18H16N2O2 | CID 19012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Toxicity of ortho-substituted bromobenzenes to isolated hepatocytes: comparison to in vivo results - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 1,3-Bis(4-methoxyphenoxy)benzene in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 1,3-bis(4-methoxyphenoxy)benzene as a monomer in the synthesis of high-performance poly(aryl ether ketone) (PAEK) polymers. The primary route involves a two-step process: the demethylation of the monomer to its corresponding bisphenol, followed by a nucleophilic aromatic substitution (SNAr) polymerization.

Introduction